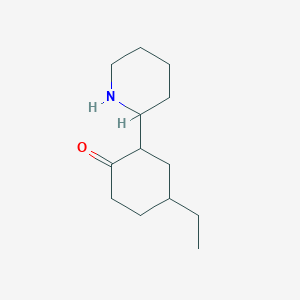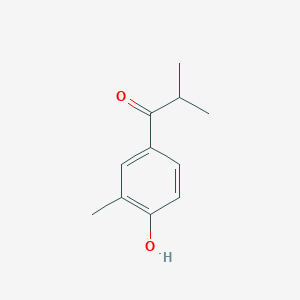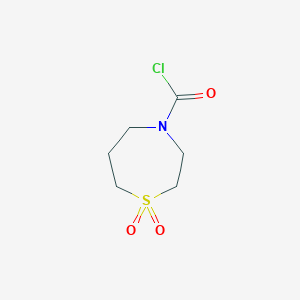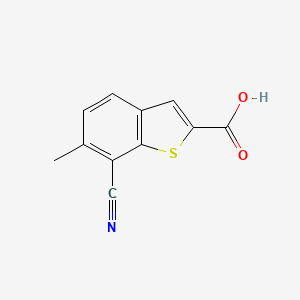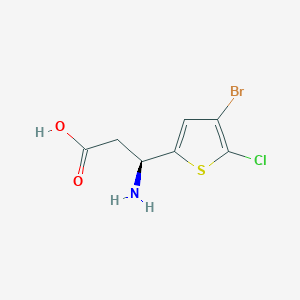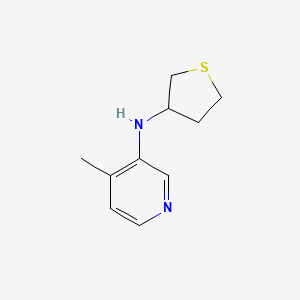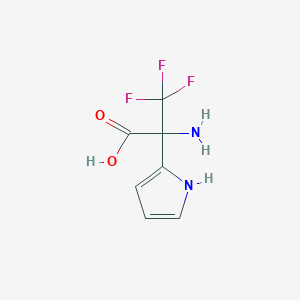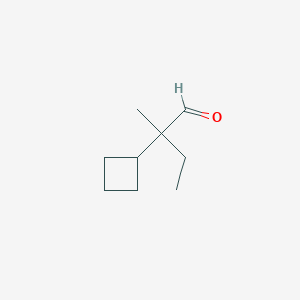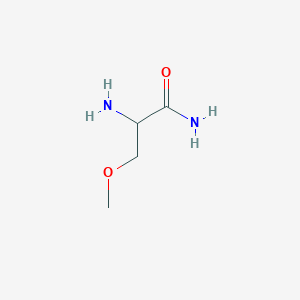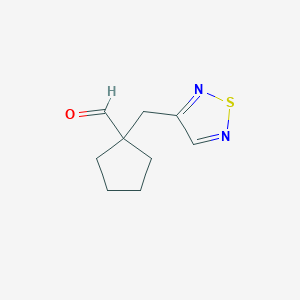
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde is a chemical compound with the molecular formula C₉H₁₂N₂OS. It is characterized by the presence of a thiadiazole ring attached to a cyclopentane ring, which is further functionalized with a carbaldehyde group.
Métodos De Preparación
The synthesis of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with thiadiazole precursors under specific conditions. One common method includes the use of cyclopentanone as a starting material, which undergoes a series of reactions including condensation, cyclization, and oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(1,2,5-Thiadiazol-3-ylmethyl)benzene-1-carbaldehyde: Similar structure but with a benzene ring instead of a cyclopentane ring.
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-methanol: Similar structure but with a methanol group instead of a carbaldehyde group
Propiedades
Fórmula molecular |
C9H12N2OS |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
1-(1,2,5-thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H12N2OS/c12-7-9(3-1-2-4-9)5-8-6-10-13-11-8/h6-7H,1-5H2 |
Clave InChI |
MSDLSBKYZKSROZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CC2=NSN=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


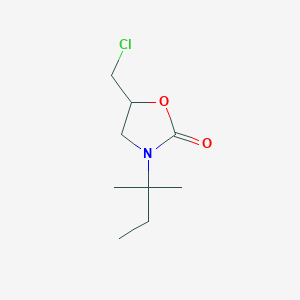
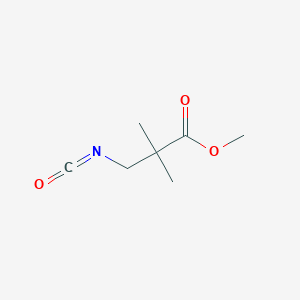
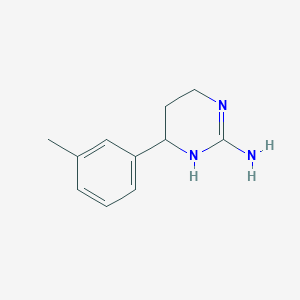
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
